molecular formula C14H17Cl2N3 B1402584 3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride CAS No. 1361115-10-7

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride

Cat. No.: B1402584
CAS No.: 1361115-10-7
M. Wt: 298.2 g/mol
InChI Key: SMLZSZQBWPVCCB-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 4-chlorophenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with piperidine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3.ClH/c15-12-5-3-10(4-6-12)13-9-17-18-14(13)11-2-1-7-16-8-11;/h3-6,9,11,16H,1-2,7-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZSZQBWPVCCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 2
3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 3
3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 4
3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 5
3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride
Reactant of Route 6
3-(4-(4-Chlorophenyl)-1H-pyrazol-3-yl)piperidine hydrochloride

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